

In-Depth Technical Guide to Laliocide: Physical and Chemical Properties

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Compound of Interest

Compound Name: *Laliocide*

Cat. No.: *B1674333*

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Abstract

Laliocide, a phenolic glycoside with the chemical formula $C_{14}H_{18}O_{10}$, is a naturally occurring compound that has garnered interest within the scientific community. It has been identified in various plant species, including henna (*Lawsonia inermis*), yerba maté (*Ilex paraguariensis*), and the water lily (*Nymphaea nouchali*). Of particular significance is its documented antileishmanial activity against *Leishmania tropica*. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Laliocide**, details on its isolation and structural characterization, and insights into its biological activities and associated signaling pathways.

Chemical and Physical Properties

The structural and physicochemical properties of **Laliocide** are fundamental to understanding its biological activity and potential for drug development. While experimentally determined data for some physical properties remain to be fully documented in publicly accessible literature, a combination of computed data and spectroscopic analysis provides a solid foundation for its characterization.

Tabulated Physical and Chemical Data

Property	Value/Description	Source
Molecular Formula	C ₁₄ H ₁₈ O ₁₀	PubChem
Molecular Weight	346.29 g/mol	Benchchem[1]
CAS Number	116964-03-5	Benchchem[1]
IUPAC Name	1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone	PubChem[2]
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z 347.0976 [M+H] ⁺	Benchchem[1]
Computed XLogP3	-1.1	PubChem
Computed Hydrogen Bond Donor Count	7	PubChem
Computed Hydrogen Bond Acceptor Count	10	PubChem
Computed Rotatable Bond Count	4	PubChem
Computed Topological Polar Surface Area	177 Å ²	PubChem

Note: Some physical properties such as melting point, boiling point, and specific solubility data are not readily available in the cited literature and require further experimental determination.

Experimental Protocols

Isolation of Lalioside from Natural Sources

Lalioside has been successfully isolated from several botanical sources. The general workflow for its extraction and purification is outlined below.

Figure 1: General workflow for the isolation of **Lalioside**.

Methodology:

- **Plant Material Preparation:** The plant material (e.g., leaves of *Lawsonia inermis*) is collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered material is subjected to solvent extraction, typically with methanol, at room temperature for an extended period.
- **Filtration and Concentration:** The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Column Chromatography:** The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane, chloroform, ethyl acetate, and methanol).^[1]
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing **Lalioside**.^[1]
- **Preparative High-Performance Liquid Chromatography (HPLC):** The fractions enriched with **Lalioside** are pooled and further purified using preparative HPLC to yield the pure compound.^[1]

Structural Elucidation

The structure of **Lalioside** has been determined using a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.^[1] While specific chemical shift values are not detailed in the readily available literature, these experiments in combination confirm the phenolic glycoside structure.
- **Mass Spectrometry (MS):** High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the accurate mass and elemental composition of the molecule.

The observation of a protonated molecular ion at m/z 347.0976 $[M+H]^+$ is consistent with the molecular formula $C_{14}H_{18}O_{10}$.^[1]

Biological Activity and Signaling Pathways

Antileishmanial Activity

Lalioside has demonstrated notable biological activity against the protozoan parasite *Leishmania tropica*, the causative agent of cutaneous leishmaniasis. Research has reported IC_{50} values for its antileishmanial activity, highlighting its potential as a lead compound for the development of new anti-parasitic drugs.^[1]

Involvement in the MAPK/Nrf2/HO-1/ROS Signaling Pathway

Recent studies on the stem extract of *Nymphaea nouchali*, a known source of **Lalioside**, have shed light on its potential mechanism of action in mitigating oxidative stress. The extract was found to attenuate oxidative stress through the regulation of the MAPK/Nrf2/HO-1/ROS pathway.

Figure 2: Proposed modulation of the MAPK/Nrf2/HO-1/ROS pathway by **Lalioside**-containing extracts.

This signaling cascade is a crucial cellular defense mechanism against oxidative stress.

- MAPK (Mitogen-Activated Protein Kinases): These are key signaling proteins that respond to external stimuli.
- Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant proteins.
- HO-1 (Heme oxygenase-1): An enzyme with antioxidant and anti-inflammatory properties.
- ROS (Reactive Oxygen Species): Highly reactive molecules that can damage cells.

The study suggests that the *Nymphaea nouchali* stem extract, containing **Lalioside**, can modulate the MAPK pathway, leading to the activation of Nrf2. Activated Nrf2 then upregulates

the expression of HO-1, which in turn helps to reduce the levels of harmful ROS, thereby protecting cells from oxidative damage.

Conclusion and Future Directions

Lalioside is a phenolic glycoside with established antileishmanial activity and potential involvement in cellular antioxidant pathways. While its basic chemical properties and structure have been characterized, further research is warranted. Specifically, the determination of quantitative physical properties, detailed investigation into its mechanism of antileishmanial action, and elucidation of its precise role in modulating the MAPK/Nrf2/HO-1 pathway will be crucial for advancing its potential as a therapeutic agent. The detailed experimental protocols for its isolation and the availability of its spectroscopic data provide a solid basis for future research and development efforts.

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